molecular formula C16H24BNO3 B13931442 N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13931442
M. Wt: 289.2 g/mol
InChI Key: OHSLQZOANFBQNK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with methyl groups at the 2- and 6-positions of the aromatic ring and an additional methyl group on the amide nitrogen. The 4-position is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a common boron-containing moiety used in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₁₇H₂₄BNO₃ (calculated molecular weight: 313.19 g/mol), distinguishing it from simpler benzamide derivatives through enhanced steric bulk and lipophilicity due to the methyl substituents.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H24BNO3/c1-10-8-12(9-11(2)13(10)14(19)18-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3,(H,18,19)

InChI Key

OHSLQZOANFBQNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide generally follows a multi-step process:

  • Step 1: Amidation Reaction
    The benzamide core is formed by reacting a suitably substituted benzoyl chloride or acid derivative with an amine, typically under controlled temperature and solvent conditions to yield the N,2,6-trimethylbenzamide intermediate.

  • Step 2: Borylation Reaction
    The key step involves the introduction of the boronate ester group. This is commonly achieved by a palladium-catalyzed borylation of an aryl halide precursor (such as a 4-bromo-N,2,6-trimethylbenzamide) with bis(pinacolato)diboron under inert atmosphere (nitrogen or argon). Potassium carbonate or a similar base is used to facilitate the reaction. The reaction mixture is heated to approximately 80–100°C for several hours to ensure complete conversion.

  • Step 3: Purification
    The crude product is purified by standard techniques such as column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

Industrial scale synthesis optimizes the above laboratory procedures by:

  • Employing continuous flow reactors to improve reaction efficiency, scalability, and reproducibility.
  • Strict control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
  • Use of solvent recycling and catalyst recovery systems to enhance sustainability and cost-effectiveness.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Atmosphere Duration Notes
Amidation Benzoyl chloride or acid + amine 0–25 Ambient 1–4 hours Use of base or coupling agent as needed
Borylation Aryl halide + bis(pinacolato)diboron + Pd catalyst + base (K2CO3) 80–100 N2 or Ar 4–12 hours Inert atmosphere critical
Purification Column chromatography or recrystallization Ambient Ambient Variable Solvent choice affects purity

Chemical Reactions Analysis

Types of Reactions

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Aqueous Solutions: For hydrolysis reactions.

Major Products

Scientific Research Applications

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a unique structure and functional groups, holding significant applications in various scientific research fields. Its molecular formula is C16H24BNO3, featuring a boronic acid pinacol ester group, crucial in organic synthesis, especially in Suzuki reactions. The compound's structure includes a benzamide moiety with a boron-containing group, enhancing its reactivity and versatility in chemical transformations.

Applications

This compound is used in a variety of fields:

  • Organic Synthesis: It serves as a reagent in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds . The boronic ester group allows for selective reactions with various organic halides or triflates, creating complex molecules.
  • Biochemical Research: Boronic acid derivatives in the compound interact with biological molecules through covalent bonding, influencing enzyme activity, cellular processes, and modulating signaling pathways and gene expression. This makes them valuable in biochemical research and potential therapeutic applications.
  • Pharmaceutical Chemistry: The compound is a building block for synthesizing drug candidates. Its unique structure allows medicinal chemists to explore new chemical entities with desired biological activities.

Interaction Studies

Interaction studies involving this compound have revealed the reactivity of boronic acid derivatives with biological targets. These derivatives can form stable complexes with biomolecules like proteins and nucleic acids. These interactions can influence cellular functions and metabolic pathways.

Production

The synthesis of this compound typically involves several steps, and for industrial production, continuous flow reactors may be used to optimize reaction efficiency and yield while maintaining high purity.

Mechanism of Action

The mechanism of action of N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation and reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

  • 2,6-Difluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide (CAS 957345-69-6) This analogue replaces the methyl groups at the 2- and 6-positions with fluorine atoms. Fluorine’s electronegativity increases the electrophilicity of the boron center, accelerating cross-coupling reactivity compared to the electron-donating methyl groups in the target compound.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide (CAS 179117-44-3)
    The base structure lacks substituents on the benzamide ring and amide nitrogen. With a molecular weight of 247.10 g/mol, it is less lipophilic than the target compound. Its simplicity makes it a versatile intermediate but may limit applications requiring steric stabilization or metabolic resistance .

Modifications on the Amide Nitrogen

  • This contrasts with the target compound’s N-methyl group, which offers minimal steric impact but enhances metabolic stability compared to bulkier substituents .
  • N-(4-Aminophenyl)-3-Nitro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide (CAS 377780-69-3) The nitro and aminophenyl groups introduce strong electron-withdrawing and donating effects, respectively. These modifications alter electronic properties and reactivity in cross-couplings, diverging from the target compound’s balanced electronic profile .

Structural Analogues with Halogen Substituents

  • 2-Chloro-N-Cyclopropyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide (EN300-7365728)
    A chlorine atom at the 2-position and cyclopropyl group on the amide nitrogen enhance electrophilicity and ring strain, respectively. Chlorine’s inductive effect may improve coupling efficiency compared to methyl groups, but the cyclopropyl group could complicate synthetic scalability .

Physicochemical and Reactivity Profiles

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Coupling LogP (Predicted)
Target Compound 313.19 2,6-dimethyl, N-methyl Moderate (electron-donating) 3.8
2,6-Difluoro Analogue 294.12 2,6-difluoro High (electron-withdrawing) 2.9
Base Benzamide (CAS 179117-44-3) 247.10 None Moderate 1.5
N-(5-Phenylpentyl) Analogue 407.34 N-5-phenylpentyl Low (steric hindrance) 5.2

Key Findings :

  • Electronic Effects : Fluorine and nitro substituents enhance electrophilicity, favoring faster cross-coupling, while methyl groups slow reactions due to electron donation .
  • Steric Impact : Bulky groups (e.g., N-5-phenylpentyl) reduce coupling efficiency but improve binding specificity in biological systems .
  • Lipophilicity : Methyl and phenyl groups increase LogP values, enhancing membrane permeability but risking solubility issues .

Biological Activity

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a complex structure that includes a boronic acid pinacol ester group. Its molecular formula is C16H24BNO3C_{16}H_{24}BNO_3, and it is characterized by its unique functional groups that enhance its reactivity in various chemical transformations. This compound has potential applications in biochemical research and therapeutic contexts due to its interactions with biological molecules.

Structural Characteristics

The compound features a benzamide moiety substituted with a boron-containing group. This structure is significant for its potential biological activity:

Feature Description
Molecular Formula C16H24BNO3C_{16}H_{24}BNO_3
Key Functional Group Boronic acid pinacol ester
Potential Applications Organic synthesis, biochemical research

Biological Interactions

While specific biological targets for this compound remain largely unexplored, compounds containing boronic acid derivatives are known to interact with various biological molecules through covalent bonding. These interactions can modulate enzyme activity and influence cellular processes such as signaling pathways and gene expression.

  • Enzyme Inhibition : Boronic acids can act as inhibitors for certain enzymes by forming stable complexes.
  • Cellular Signaling Modulation : The compound may influence signaling pathways relevant to cell growth and differentiation.
  • Gene Expression Regulation : Interactions with nucleic acids could potentially alter gene expression patterns.

Case Studies and Research Findings

Research into similar compounds has demonstrated significant biological activities. For example:

  • A study on non-nucleoside inhibitors of the NS5B RNA-dependent RNA polymerase revealed that structural modifications can lead to potent inhibition of viral replication . This suggests that similar modifications in this compound might yield compounds with significant antiviral activity.
  • Another study highlighted the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus, indicating that structural elements could be optimized for enhanced efficacy .

Comparative Analysis of Related Compounds

To better understand the potential of this compound in biological contexts, a comparison with other boronic acid derivatives is useful:

Compound Molecular Formula Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineC16H24BNO3C_{16}H_{24}BNO_3Moderate enzyme inhibition
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC15H22BNO3C_{15}H_{22}BNO_3Antimicrobial activity against Gram-positive bacteria

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves Suzuki-Miyaura cross-coupling ( ), where the boronate ester moiety is coupled to a halogenated benzamide precursor. For example, a brominated or iodinated benzamide intermediate (e.g., 4-bromo-N,2,6-trimethylbenzamide) can react with bis(pinacolato)diboron or a pre-formed boronate ester under palladium catalysis. Key steps include:

  • Borylation : Using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts with ligands like SPhos or XPhos.
  • Optimization : Reaction conditions (e.g., 80–100°C in THF/H₂O or dioxane) and stoichiometric ratios (1:1.2 aryl halide to boronate ester) to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Basic: How can the purity and structural integrity of this compound be validated after synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 2,6 and the benzamide carbonyl) and boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL ( ) or OLEX2 ( ) to refine crystal structures .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Crystallization difficulties often arise from flexible boronate esters or steric hindrance from methyl groups. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) or slow diffusion methods.
  • Derivatization : Co-crystallization with heavy atoms (e.g., iodine) to enhance diffraction .
  • Low-Temperature Data Collection : Reduces thermal motion, improving data quality (e.g., 100 K with liquid nitrogen) .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands can resolve overlapping reflections .

Advanced: How does the boronate ester influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity:

  • Steric Effects : Methyl groups protect the boron center, reducing protodeboronation .
  • Electronic Effects : Electron-rich boron facilitates transmetallation with Pd⁰ catalysts.
  • Applications : Enables Suzuki couplings with aryl chlorides (using RuPhos/Pd) or sterically hindered partners .
    Note : Competitive deboronation may occur under strongly acidic/basic conditions; optimize pH (neutral to mild basic) .

Advanced: What analytical approaches resolve contradictions in biological activity data for benzamide-boronate derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

  • Dose-Response Studies : IC₅₀ determinations across multiple concentrations to rule out assay artifacts .
  • Metabolic Stability Assays : LC-MS to assess boronate ester hydrolysis in cell media .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to correlate boron hybridization (sp² vs. sp³) with target binding .

Advanced: How can stereochemical outcomes be controlled during functionalization of the benzamide core?

  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce regioselectivity .
  • Asymmetric Catalysis : Use chiral Pd catalysts (e.g., Josiphos ligands) for enantioselective C–H borylation .
  • Dynamic Kinetic Resolution : Exploit boronate ester lability to favor one enantiomer under specific conditions .

Advanced: What safety protocols are critical when handling this compound?

  • Boronate Toxicity : Use gloves and fume hoods; monitor for boronic acid release (pH-sensitive) .
  • Reactive Intermediates : Quench excess Pd catalysts with SiliaMetS Thiol or activated charcoal .
  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

Basic: What are the primary applications of this compound in materials science?

  • OLEDs : As a hole-transport layer precursor due to its electron-deficient benzamide core .
  • Polymer Functionalization : As a monomer in Suzuki polycondensation for conjugated polymers .

Basic: How is the boronate ester stability assessed under varying pH conditions?

  • Kinetic Studies : Monitor by ¹¹B NMR in buffered solutions (pH 2–12). Hydrolysis peaks (δ ~18 ppm for boric acid) indicate degradation .
  • HPLC-MS : Quantify boronate loss over time (retention time shifts) .

Advanced: What computational tools predict the compound’s behavior in catalytic cycles?

  • DFT Calculations : Gaussian or ORCA to map transition states in Suzuki couplings (e.g., Pd–B bond formation) .
  • Molecular Dynamics : GROMACS to simulate solvent effects on boronate reactivity .

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